Cudetaxestat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cudetaxestat is a differentiated, non-competitive small molecule inhibitor of autotaxin. It is being developed as a daily oral treatment for idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and other fibrotic diseases . This compound has shown significant anti-fibrotic activity in multiple preclinical models and has demonstrated good pharmacokinetic and pharmacodynamic correlations in Phase 1 clinical trials .

Preparation Methods

The synthesis of Cudetaxestat involves a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of various aromatic and heteroaromatic compounds.

Functionalization: The core structure is then functionalized with specific substituents to enhance its activity and selectivity as an autotaxin inhibitor.

Industrial production methods for this compound involve scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Cudetaxestat undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify specific functional groups within the compound, such as reducing ketones to alcohols.

Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to modify the activity and selectivity of this compound.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cudetaxestat has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the inhibition of autotaxin and its role in various biological processes.

Biology: In biological research, this compound is used to investigate the mechanisms of fibrosis and the role of autotaxin in disease progression.

Mechanism of Action

Cudetaxestat exerts its effects by inhibiting the enzyme autotaxin, which is responsible for generating the bioactive lipid lysophosphatidic acid from its substrate, lysophosphatidylcholine . Lysophosphatidic acid signaling occurs via six lysophosphatidic acid receptors with overlapping specificity and tissue distribution. These receptors regulate numerous biological processes, including inflammation, wound healing, fibrosis, and tumorigenesis .

By inhibiting autotaxin, this compound reduces the levels of lysophosphatidic acid, thereby decreasing its pro-fibrotic signaling and mitigating the progression of fibrotic diseases . The molecular targets and pathways involved in this mechanism include the autotaxin-lysophosphatidic acid pathway and its downstream signaling cascades .

Comparison with Similar Compounds

Cudetaxestat is unique among autotaxin inhibitors due to its non-competitive, allosteric mode of inhibition . This distinguishes it from other autotaxin inhibitors, such as GLPG-1690, which are competitive inhibitors . The non-competitive inhibition by this compound allows it to maintain its potency even under elevated substrate concentrations observed in fibrotic disease states .

Similar compounds to this compound include:

GLPG-1690: A competitive autotaxin inhibitor that has been studied for its anti-fibrotic activity.

BMS-986020: Another autotaxin inhibitor with a different mode of action and therapeutic profile.

ONO-8430506: A small molecule inhibitor targeting the autotaxin-lysophosphatidic acid pathway.

This compound’s unique non-competitive inhibition and robust preclinical anti-fibrotic activity make it a promising candidate for the treatment of fibrotic diseases .

Properties

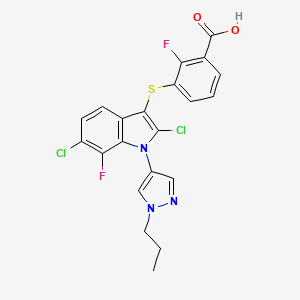

CAS No. |

1782070-21-6 |

|---|---|

Molecular Formula |

C21H15Cl2F2N3O2S |

Molecular Weight |

482.3 g/mol |

IUPAC Name |

3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30) |

InChI Key |

NMDFAQXLJQRHMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.